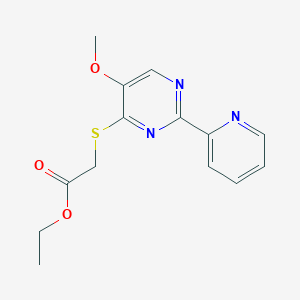

Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate is a complex organic compound featuring a pyrimidine ring substituted with a methoxy group and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate typically involves multi-step organic reactions. One common route includes:

Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as 2-aminopyrimidine, the pyrimidine ring is constructed through cyclization reactions.

Methoxylation: Introduction of the methoxy group at the 5-position of the pyrimidine ring can be achieved using methanol in the presence of a base.

Pyridine Ring Attachment: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Thioether Formation: The sulfanyl group is introduced by reacting the intermediate with a thiol reagent.

Esterification: Finally, the ethyl ester group is formed through esterification, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and a suitable electrophile.

Common Reagents and Conditions

Oxidation: m-Chloroperoxybenzoic acid in dichloromethane at room temperature.

Reduction: Hydrogen gas with Pd/C catalyst at elevated pressure.

Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate exerts its effects is largely dependent on its interaction with molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 2-((5-methoxy-2-(2-thiazolyl)-4-pyrimidinyl)sulfanyl)acetate

- Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)thio)acetate

- Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)amino)acetate

Uniqueness

Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, such as improved solubility or enhanced binding affinity to certain biological targets, making it a valuable compound for further research and development.

Biologische Aktivität

Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate, a compound with the molecular formula C14H15N3O3S, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including anti-cancer and antiviral properties, as well as its safety profile.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methoxy group and a pyridine moiety, contributing to its biological activity. The structural formula can be represented as follows:

Anticancer Activity

- Inhibition of Cancer Cell Proliferation : this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies indicate that compounds with similar structures exhibit IC50 values in the low micromolar range against breast cancer cell lines, suggesting significant potency against tumor growth .

- Mechanism of Action : The compound is believed to exert its effects through multiple pathways, including the induction of apoptosis and cell cycle arrest. Research indicates that derivatives of pyrimidine can activate caspase pathways, leading to programmed cell death in cancerous cells .

- Selectivity : Notably, some derivatives demonstrate a higher selectivity index for cancer cells over normal cells, which is critical for reducing side effects during treatment . This selectivity is essential for developing targeted therapies that minimize damage to healthy tissues.

Antiviral Activity

- Inhibition of Viral Replication : this compound and related compounds have shown antiviral properties against various viruses. For example, certain derivatives have been reported to inhibit the replication of influenza viruses effectively .

- Mechanistic Insights : The antiviral mechanism may involve interference with viral RNA polymerase activity, thereby preventing viral replication and assembly within host cells . This action highlights the potential for these compounds in treating viral infections.

Safety Profile

- Toxicity Studies : Preliminary toxicity assessments in animal models indicate that this compound exhibits a favorable safety profile at therapeutic doses. For instance, studies have administered doses up to 40 mg/kg without significant adverse effects .

- Pharmacokinetics : The compound shows favorable pharmacokinetic properties, including stability in plasma and a manageable half-life, which is crucial for maintaining effective therapeutic concentrations in vivo .

Comparative Analysis with Related Compounds

| Compound Name | Activity Type | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | Anticancer | ~0.126 | High |

| Compound A (similar structure) | Antiviral | 32.0 | Moderate |

| Compound B (related pyrimidine) | Anticancer | 0.35 | Low |

Case Studies

- Case Study on Anticancer Efficacy : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant tumor growth inhibition compared to untreated controls. The study highlighted the compound's ability to reduce metastatic potential in vivo .

- Antiviral Efficacy Assessment : Another study focused on the antiviral potential against influenza A viruses demonstrated that administration of the compound led to over a 90% reduction in viral load in infected mice models, indicating strong antiviral efficacy .

Eigenschaften

IUPAC Name |

ethyl 2-(5-methoxy-2-pyridin-2-ylpyrimidin-4-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-3-20-12(18)9-21-14-11(19-2)8-16-13(17-14)10-6-4-5-7-15-10/h4-8H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWBIHVFYHSRBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC(=NC=C1OC)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.